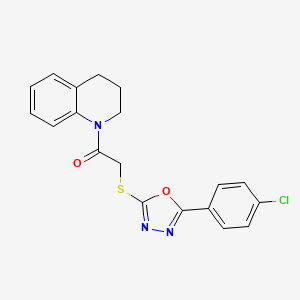

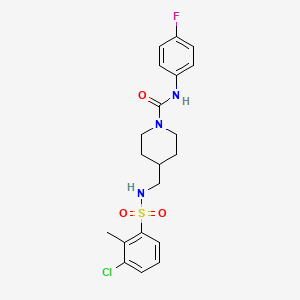

![molecular formula C16H14FNO3 B2888561 [2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate CAS No. 1794850-79-5](/img/structure/B2888561.png)

[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

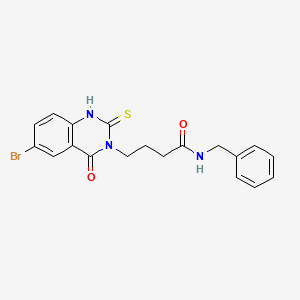

“[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is a chemical compound with the molecular formula C11H7FN2O . It’s closely related to “2-Fluorodeschloroketamine”, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine, and 2-FDCK, which is a dissociative anesthetic related to ketamine .

Synthesis Analysis

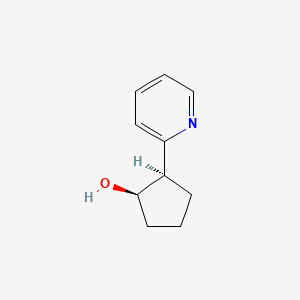

The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues . The structure of the ketamine analogue in suspicious powder is 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one, which is further confirmed by NMR .

Molecular Structure Analysis

The molecular structure of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” consists of a cyclohexane ring bound to an aromatic ring along with an amine group . The full chemical name of 2-FDCK is 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one .

Chemical Reactions Analysis

Ketamine analogues use 2-phenyl-2-aminocyclohexanone as the basic structure and achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .

Physical and Chemical Properties Analysis

The average mass of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is 202.184 Da, and its monoisotopic mass is 202.054245 Da .

作用機序

Target of Action

The compound [2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate, also known as 2-Fluorodeschloroketamine or 2-FDCK, is a dissociative anesthetic . It is structurally similar to ketamine , suggesting that its primary targets may be similar to those of ketamine.

Mode of Action

Given its structural similarity to ketamine, 2-FDCK is expected to interact with its targets in a similar manner . Ketamine primarily acts as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By blocking these receptors, ketamine disrupts the transmission of excitatory signals in the brain, leading to a state of dissociation .

Biochemical Pathways

By blocking NMDA receptors, 2-FDCK could potentially disrupt glutamatergic signaling and alter various downstream effects .

Pharmacokinetics

Ketamine is rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

It is reported to have effects similar to its parent compound, ketamine . Ketamine induces a state of dissociation and has been found to have rapid-acting antidepressant effects . A preclinical study examining 2-FDCK in a rat model of depression found that the compound outperformed ketamine in the longevity of the antidepressant effect .

特性

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3/c17-14-9-5-4-8-13(14)10-18-15(19)11-21-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLZWLHCIKVHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)

![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)

![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)